2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Overview
Description
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is a sulfonating agent widely used in organic synthesis, medicinal chemistry, and pharmaceuticals. This compound is known for its versatility in various chemical reactions and its applications in the manufacturing of drugs, solvents, dyes, and synthetic intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually performed in an inert atmosphere to prevent any side reactions and to ensure the purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and consistent quality of the product . The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding sulfonyl hydrides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonic acid
- 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl fluoride
- 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl bromide
Uniqueness
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2-oxopropyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-6(12)4-7-2-3-8(10)9(5-7)15(11,13)14/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVTTWBAKLLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728046 | |
Record name | 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593960-71-5 | |
Record name | 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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